Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]-
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Overview
Description
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is an organic compound with the molecular formula C16H15NO3. It is characterized by its aromatic structure, which includes a phenyl group and an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- typically involves the reaction of 2-phenylethanol with acetic anhydride to form 2-phenylethyl acetate. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the desired compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
- N-(4-(2-oxo-2-phenylethyl)phenyl)acetamide
- 2-oxo-N,2-diphenylacetamide
Uniqueness
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32683-55-9 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-phenacyloxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17-14-9-5-6-10-16(14)20-11-15(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
NMWYQJDOMKEPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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